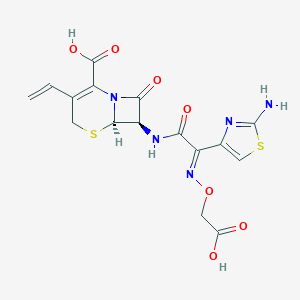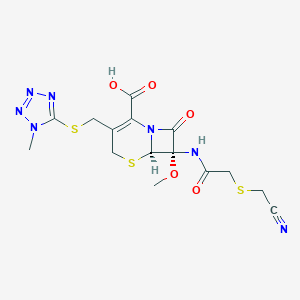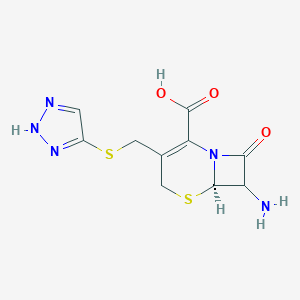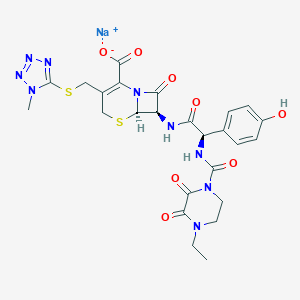
头孢哌酮钠
描述
头孢哌酮钠是一种第三代头孢类抗生素,以其对各种细菌感染的广谱活性而闻名。 它对铜绿假单胞菌特别有效,用于治疗呼吸道、腹部、皮肤和女性生殖道感染 . 头孢哌酮钠是一种半合成化合物,这意味着它从天然物质中进行化学修饰以提高其功效和稳定性 .
科学研究应用
头孢哌酮钠因其抗菌和抗微生物特性而被广泛用于科学研究。 它用于研究细菌细胞壁合成过程中青霉素结合蛋白的表达、结合和抑制 . 它还用于预防术后感染,并作为α-1抗胰蛋白酶失活的抑制剂 . 此外,头孢哌酮钠用于质量控制实验室,以量化其在药物制剂中的存在,并确定其对各种细菌的最小抑菌浓度和最小抑菌浓度 .
作用机制
头孢哌酮钠通过抑制细菌细胞壁合成发挥其杀菌作用。 它与位于细菌细胞壁内的特定青霉素结合蛋白结合,阻止肽聚糖单元的交联,而肽聚糖单元对于细胞壁稳定性至关重要 . 这种抑制导致细胞裂解,最终导致细菌细胞死亡 .
与相似化合物的比较
头孢哌酮钠在头孢类药物中是独一无二的,因为它对铜绿假单胞菌有效,而铜绿假单胞菌对许多其他抗生素具有耐药性 . 类似的化合物包括其他第三代头孢类药物,如头孢他啶、头孢曲松和头孢噻肟。 虽然这些抗生素具有广泛的活性谱,但头孢哌酮钠对铜绿假单胞菌的增强活性使其独树一帜 .
生化分析
Biochemical Properties
Cefoperazone Sodium, like all beta-lactam antibiotics, binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis . The nature of these interactions is bactericidal, and it penetrates well into bacterial cells .
Cellular Effects
Cefoperazone Sodium exerts its effects on various types of cells, particularly bacterial cells. It inhibits cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . This impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Cefoperazone Sodium involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding interaction inhibits the third and last stage of bacterial cell wall synthesis . As a result, cell lysis is mediated by bacterial cell wall autolytic enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, Cefoperazone Sodium shows stability at pH 4.0 -7.0, slightly unstable in acid, and highly unstable in alkaline solutions . Over time, the effects of Cefoperazone Sodium on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of Cefoperazone Sodium vary with different dosages . For instance, in lactating cattle, dose levels used are 250 mg Cefoperazone Sodium per infected quarter once or 100 mg Cefoperazone Sodium per infected quarter twice with a dosing interval of 24 hours .
Metabolic Pathways
Cefoperazone Sodium is involved in the metabolic pathway of cell wall synthesis in bacteria . It interacts with enzymes such as penicillin-binding proteins (PBPs) and autolysins .
Subcellular Localization
The subcellular localization of Cefoperazone Sodium is primarily at the bacterial cell wall, where it binds to penicillin-binding proteins (PBPs) to exert its antibacterial effects .
准备方法
头孢哌酮钠的制备涉及多个步骤。一种方法包括在溶剂存在下,使头孢哌酮酸与形成钠盐的试剂反应。 加入晶种以诱导结晶,并更换溶剂以获得最终产物 . 另一种方法包括将头孢哌酮酸溶解在丙酮中,加入碳酸氢钠溶液,并控制温度以诱导结晶 . 这些方法确保了最终产物的高纯度和稳定性。
化学反应分析
头孢哌酮钠经历各种化学反应,包括在碱性和加热条件下降解,导致硫氢基化合物的形成 . 它还参与共振散射光谱反应,在反应中它还原铜离子并生成白溶液 . 这些反应中常用的试剂包括氢氧化钠、乙酸和铜离子。 形成的主要产物是硫氢基化合物和白溶液 .
相似化合物的比较
Cefoperazone sodium is unique among cephalosporins due to its effectiveness against Pseudomonas aeruginosa, a bacterium resistant to many other antibiotics . Similar compounds include other third-generation cephalosporins such as ceftazidime, ceftriaxone, and cefotaxime. While these antibiotics share a broad spectrum of activity, cefoperazone sodium’s enhanced activity against Pseudomonas aeruginosa sets it apart .
属性
| Like all beta-lactam antibiotics, cefoperazone binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. | |
CAS 编号 |
62893-20-3 |
分子式 |
C25H27N9NaO8S2 |
分子量 |
668.7 g/mol |
IUPAC 名称 |
sodium;(6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C25H27N9O8S2.Na/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2;/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41);/t15-,16-,22-;/m1./s1 |
InChI 键 |
NMANBWFYJSWTBZ-WERGMSTESA-N |
手性 SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na] |
规范 SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na] |
外观 |
White to Off-White Solid |
熔点 |
188-190 |
| 62893-20-3 | |
Pictograms |
Irritant; Health Hazard |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
相关CAS编号 |
62893-19-0 (Parent) |
同义词 |
(6R,7R)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt; Bioperazone; CP 52640-2; Cefazone; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6R-trans)-3-(Acetoxymethyl)-8-oxo-7-(1H-tetrazol-1-ylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193761.png)
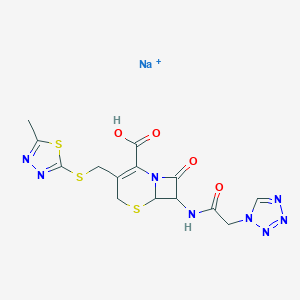
![(6R,7R)-7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193774.png)
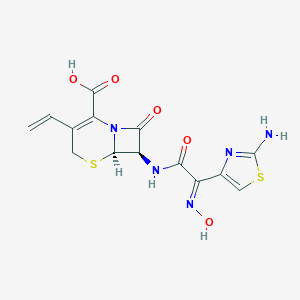
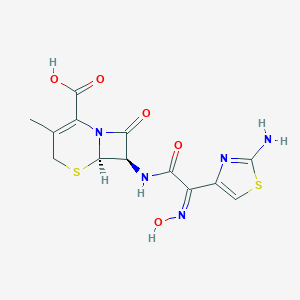

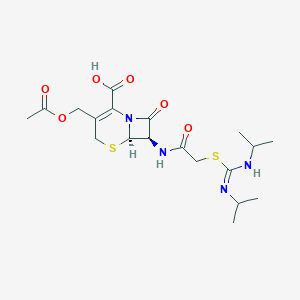
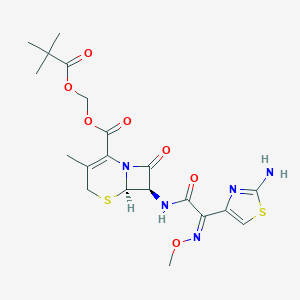
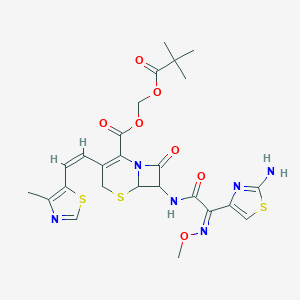
![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B193802.png)
